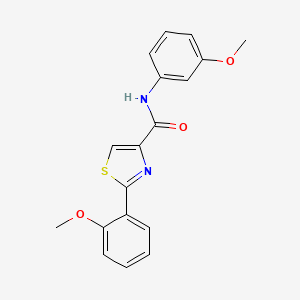
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has been widely used in scientific research. This compound belongs to the pyrazole-carboxamide family and has shown great potential in the treatment of various diseases.
Mecanismo De Acción
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide acts as a competitive inhibitor of several kinases. It binds to the ATP-binding site of these kinases and prevents the phosphorylation of downstream targets. By inhibiting the activity of these kinases, N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide disrupts several signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by disrupting several signaling pathways. N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has also been shown to induce apoptosis in cancer cells. In addition, N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide in lab experiments is its potency and selectivity. It has been shown to be a potent inhibitor of several kinases, making it a valuable tool in studying the role of these kinases in disease progression. However, one of the limitations of using N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide in scientific research. One potential application is in the treatment of cancer. N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. Another potential application is in the treatment of inflammatory diseases. N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has been shown to have anti-inflammatory effects, which could make it a valuable tool in the treatment of diseases such as rheumatoid arthritis. Finally, N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide could be further studied as a tool compound to study the role of various kinases in disease progression.
Métodos De Síntesis
The synthesis of N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide involves several steps. The first step is the synthesis of 3,4-difluoroaniline, which is then reacted with 2,5-dimethylpyrazole-3-carboxylic acid to form the intermediate product. This intermediate is then reacted with thionyl chloride to form the final product, N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide. The overall yield of this synthesis method is approximately 25%.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has been extensively used in scientific research as a potent inhibitor of various enzymes. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and SRC. N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has been used as a tool compound to study the role of various kinases in disease progression.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-7-5-11(17(2)16-7)12(18)15-8-3-4-9(13)10(14)6-8/h3-6H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZBJWHQRAXUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)
![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B7560927.png)

![3-Methylbenzyl [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] ether](/img/structure/B7560932.png)
![1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7560947.png)



![4-(cyclopropylmethyl)-N~5~-(3-fluorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B7560975.png)

![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)
